4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, such as the compound , can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazol-2-yl group attached to a benzyl group and a 2,4,6-trimethylphenyl group. The molecular weight of the compound is 413.54.Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives typically involve free radical bromination, nucleophilic substitution, and oxidation . The specific reactions for this compound are not explicitly mentioned in the search results.Scientific Research Applications
Anticancer Activity
- A study by Ravinaik et al. (2021) discussed the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer properties. These compounds showed moderate to excellent anticancer activity against several cancer cell lines, with some derivatives demonstrating higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Synthesis and Chemical Properties
- Takikawa et al. (1985) explored the synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles, focusing on reactions involving thioamides and various electrophilic reagents (Takikawa et al., 1985).
- Matwijczuk et al. (2017) synthesized a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and investigated their photophysical properties. These compounds exhibited properties like large Stokes shift and solid-state fluorescence (Matwijczuk et al., 2017).
Antimicrobial and Antifungal Agents
- Bikobo et al. (2017) synthesized a series of thiazole derivatives, including 2-phenylamino-thiazoles, and evaluated them as antimicrobial agents. Some of these compounds demonstrated more potent effects than reference drugs against certain pathogenic strains (Bikobo et al., 2017).
Platelet Aggregation Inhibition
- Thomas et al. (1985) investigated the inhibition of platelet aggregation by certain thiadiazole derivatives, finding that some compounds in this class have potential antithrombotic activities (Thomas et al., 1985).
Future Directions
Benzamide derivatives, including “4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide”, have potential applications in the pharmaceutical industry . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research may focus on exploring these applications further .
Properties
IUPAC Name |
4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-16-13-17(2)22(18(3)14-16)24-27-28-25(30-24)26-23(29)21-11-9-20(10-12-21)15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCPVAHYNLXXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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